molecular formula C11H10N2OS4 B12581912 Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- CAS No. 185426-64-6

Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-

Cat. No.: B12581912
CAS No.: 185426-64-6
M. Wt: 314.5 g/mol
InChI Key: FCCQDZRFCCIZPJ-UHFFFAOYSA-N
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Description

Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted with a nitrosomethyl group and a dithiolylidene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- typically involves multi-step organic reactions. One common method includes the regioselective lithiation of a pyridine precursor followed by transmetalation with an organomagnesium halide. This process is carried out at low temperatures (around -78°C) and involves the use of various electrophiles to achieve the desired polyfunctional pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow setups to ensure efficient and scalable synthesis. The use of advanced techniques such as regioselective metalation and transmetalation allows for the production of highly decorated pyridines on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- stands out due to its unique combination of a nitrosomethyl group and a dithiolylidene moiety

Properties

CAS No.

185426-64-6

Molecular Formula

C11H10N2OS4

Molecular Weight

314.5 g/mol

IUPAC Name

2-[[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-nitrosomethyl]pyridine

InChI

InChI=1S/C11H10N2OS4/c1-15-10-11(16-2)18-9(17-10)8(13-14)7-5-3-4-6-12-7/h3-6H,1-2H3

InChI Key

FCCQDZRFCCIZPJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC(=C(C2=CC=CC=N2)N=O)S1)SC

Origin of Product

United States

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